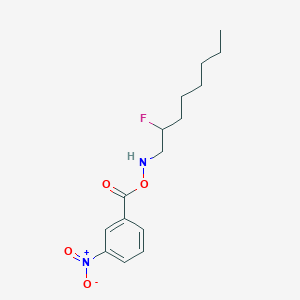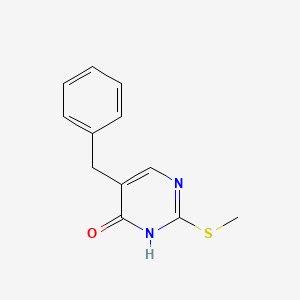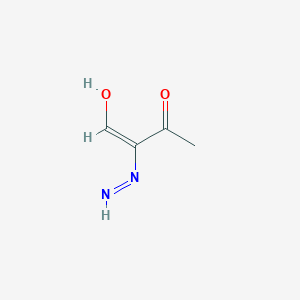
Sodium;4-(methylamino)-3-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;4-(methylamino)-3-nitrobenzenesulfonate is an organic compound that belongs to the class of nitrobenzenesulfonates. This compound is characterized by the presence of a nitro group (-NO2), a methylamino group (-NHCH3), and a sulfonate group (-SO3Na) attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;4-(methylamino)-3-nitrobenzenesulfonate typically involves the nitration of 4-(methylamino)benzenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction yields the desired nitro compound, which is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions: Sodium;4-(methylamino)-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methylamino group can be oxidized to form corresponding N-oxides under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or hydroxides in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Reduction: 4-(methylamino)-3-aminobenzenesulfonate.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Oxidation: N-oxides of the methylamino group.
Aplicaciones Científicas De Investigación
Sodium;4-(methylamino)-3-nitrobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in the study of enzyme kinetics.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium;4-(methylamino)-3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems. The methylamino group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Sodium;4-(methylamino)-3-nitrobenzenesulfonate can be compared with other nitrobenzenesulfonates and related compounds:
Sodium;4-nitrobenzenesulfonate: Lacks the methylamino group, resulting in different chemical reactivity and applications.
Sodium;4-(dimethylamino)-3-nitrobenzenesulfonate: Contains an additional methyl group on the amino nitrogen, affecting its steric and electronic properties.
Sodium;4-(methylamino)-2-nitrobenzenesulfonate: The position of the nitro group is different, leading to variations in chemical behavior and reactivity.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical characteristics.
Propiedades
Fórmula molecular |
C7H7N2NaO5S |
|---|---|
Peso molecular |
254.20 g/mol |
Nombre IUPAC |
sodium;4-(methylamino)-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H8N2O5S.Na/c1-8-6-3-2-5(15(12,13)14)4-7(6)9(10)11;/h2-4,8H,1H3,(H,12,13,14);/q;+1/p-1 |
Clave InChI |
NHFUTBWTDGRNFB-UHFFFAOYSA-M |
SMILES canónico |
CNC1=C(C=C(C=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


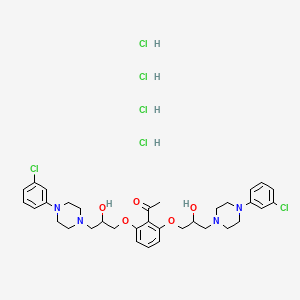
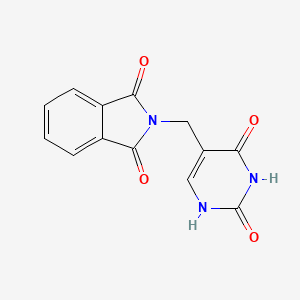
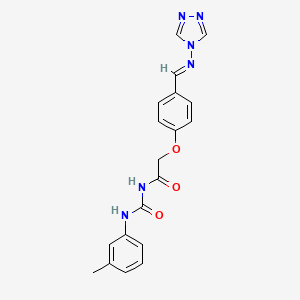

![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
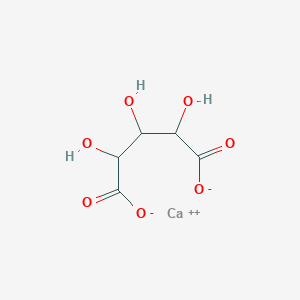
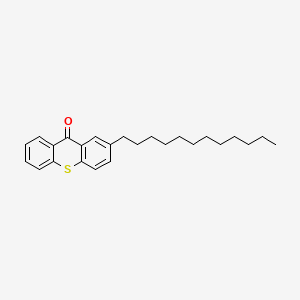

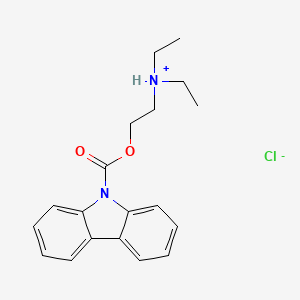
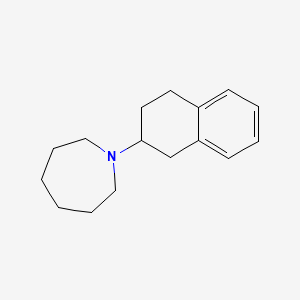
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
